![molecular formula C16H16NOS2+ B280591 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium](/img/structure/B280591.png)
1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium, also known as BMV, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. BMV is a member of the pyridinium family and is characterized by its unique chemical structure, which consists of a pyridinium ring attached to a vinyl group, a benzoyl group, and two methylsulfanyl groups.
Mecanismo De Acción
The exact mechanism of action of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium is not fully understood, but it is believed that the compound exerts its effects by interfering with cellular processes, such as DNA synthesis and protein synthesis. 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been shown to inhibit the activity of certain enzymes, such as thymidine kinase and ribonucleotide reductase, which are involved in DNA synthesis. 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium can inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has also been shown to induce apoptosis in cancer cells, which suggests that the compound may have potential as a therapeutic agent for the treatment of cancer. In addition, 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium in lab experiments is its versatility. 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium can be used as a reagent in several organic reactions, as a fluorescent probe for imaging cellular structures, and as a potential therapeutic agent for the treatment of cancer and other diseases. However, one of the limitations of using 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium in lab experiments is its toxicity. 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been shown to be toxic to certain cell lines, and its use in vivo may require further investigation.
Direcciones Futuras
There are several future directions for the study of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium. One potential direction is the development of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium-based fluorescent probes for imaging cellular structures. Another potential direction is the investigation of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium as a potential therapeutic agent for the treatment of cancer and other diseases. Further studies are also needed to investigate the toxicity of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium and its potential effects on human health.
Métodos De Síntesis
The synthesis of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium is a multi-step process that involves several chemical reactions. The most common method for synthesizing 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium is through the reaction of 2-methylthiophenol with 2-cyanopyridine in the presence of a base, followed by the reaction of the resulting intermediate with benzoyl chloride. The final step involves the reaction of the resulting compound with a strong acid to obtain 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium.
Aplicaciones Científicas De Investigación
1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been extensively studied for its potential applications in various scientific fields. In chemistry, 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been used as a reagent in several organic reactions, including the synthesis of heterocyclic compounds and the preparation of vinyl sulfides. In biology, 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been investigated for its potential as a fluorescent probe for imaging cellular structures. In medicine, 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Propiedades
Fórmula molecular |
C16H16NOS2+ |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
3,3-bis(methylsulfanyl)-1-phenyl-2-pyridin-1-ium-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C16H16NOS2/c1-19-16(20-2)14(17-11-7-4-8-12-17)15(18)13-9-5-3-6-10-13/h3-12H,1-2H3/q+1 |
Clave InChI |
LSJCURRLLWWEBA-UHFFFAOYSA-N |
SMILES |
CSC(=C(C(=O)C1=CC=CC=C1)[N+]2=CC=CC=C2)SC |
SMILES canónico |
CSC(=C(C(=O)C1=CC=CC=C1)[N+]2=CC=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



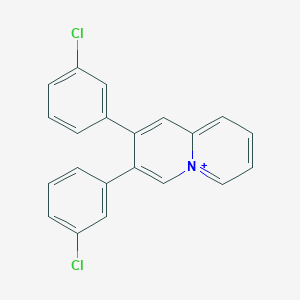
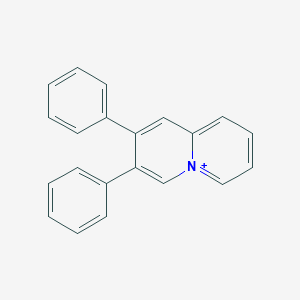
![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)
![11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)
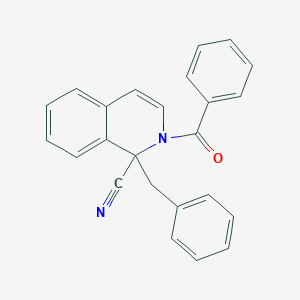

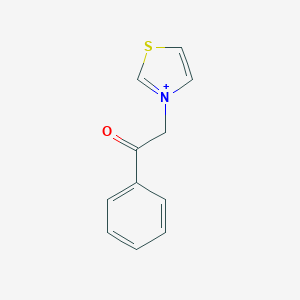
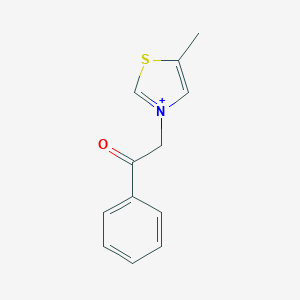

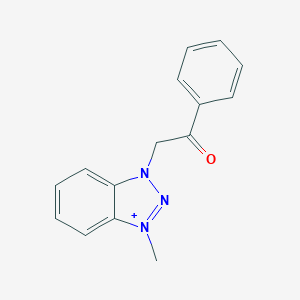

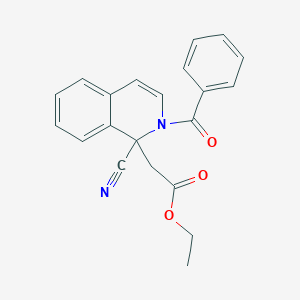
![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)